A Technical Guide to the NMR Spectral Analysis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
A Technical Guide to the NMR Spectral Analysis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde. As a foundational scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also the rationale behind the spectral interpretations and experimental considerations.
Introduction to 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde and the Role of NMR
The quinazolinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a carbaldehyde group at the 6-position of the 4-oxo-3,4-dihydroquinazoline core, as in 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules.[3] It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for a complete assignment of the molecular structure.
Predicted ¹H and ¹³C NMR Spectral Data
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard numbering for the 4-oxo-3,4-dihydroquinazoline ring system is used.
Caption: Workflow for NMR data acquisition, processing, and interpretation.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-oxo-3,4-dihydroquinazoline-6-carbaldehyde, grounded in the established spectral characteristics of the quinazolinone class of compounds. The provided experimental protocols and data interpretation workflow offer a robust framework for researchers to obtain and analyze high-quality NMR data, ensuring accurate structural verification which is a critical step in the synthesis and development of new chemical entities based on this important scaffold.
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